2-Ethylheptane-1,4-diol
Description
However, the evidence includes extensive data on structurally and functionally related 1,4-diols, which are critical in industrial, pharmaceutical, and environmental contexts. This article focuses on comparing these analogous compounds, emphasizing their chemical properties, applications, and research findings.
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-ethylheptane-1,4-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)6-8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
UBABJUZFZUFNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(CC)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylheptane-1,4-diol can be synthesized through the hydrogenation of 2-ethylheptan-4-olide. This process involves the use of molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out at a temperature range of 30-50°C and a hydrogen pressure of 2 atm .
Industrial Production Methods
In industrial settings, the production of 2-ethylheptane-1,4-diol often involves the catalytic hydrogenation of lactones. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethylheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Ethylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylheptane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and interactions .
Comparison with Similar Compounds
Butane-1,4-diol
- Molecular Formula : C₄H₁₀O₂
- Molecular Weight : 90.12 g/mol
- Key Features :
- Applications :
- Polyurethane production (e.g., elastomers, foams).
- Precursor for tetrahydrofuran (THF) and γ-butyrolactone.
2-Butene-1,4-diol
- Isomers :
- (Z)-2-Butene-1,4-diol (CAS 6117-80-2):
- Molecular weight: 88.11 g/mol .
- Density: ~1.067–1.074 g/cm³ .
- Unspecified isomer (CAS 110-64-5):
- Molecular weight: 88.11 g/mol .
- Key Features :
- Unsaturated diol with a double bond, influencing reactivity and stereochemistry.
- Used in organic synthesis and as a precursor for industrial chemicals.
- Applications :
2-Butyne-1,4-diol
- Molecular Formula : C₄H₆O₂
- Key Features :
- Applications :
Aromatic 1,4-Diols
2-Alkyl-Benzene-1,4-diol Derivatives
- Example: 2-(1-Methyl-octyl)-benzene-1,4-diol Identified as a metabolite in the degradation of nonylphenol by Sphingomonas . Contains an additional oxygen atom compared to nonylphenol, detected via HPLC-MS (m/z 471.9) .
- Applications: Environmental remediation of alkylphenol contaminants.
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol
Data Tables
Table 1: Structural and Physicochemical Properties of Selected 1,4-Diols
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Butane-1,4-diol | C₄H₁₀O₂ | 90.12 | 110-63-4 | Saturated, flexible backbone |
| (Z)-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 6117-80-2 | Unsaturated (cis configuration) |
| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | 110-65-6 | Triple bond, rigid structure |
| 2-(1-Methyl-octyl)-benzene-1,4-diol | C₁₅H₂₄O₂ | 236.35 | Not provided | Aromatic with branched alkyl |
Mechanistic and Functional Insights
- Chain Length and Rigidity :
- Stereochemistry :
- Environmental Relevance :
- Aromatic diols like 2-(1-methyl-octyl)-benzene-1,4-diol are critical in microbial degradation pathways for pollutant removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
